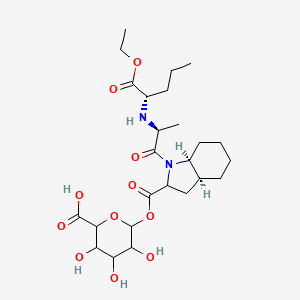

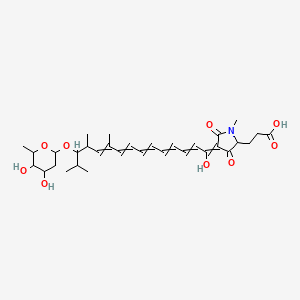

4'-tert-Butyldimethylsilylmycophenolic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4'-tert-Butyldimethylsilylmycophenolic Acid derivatives involves various chemical reactions, including silylation and protection reactions under solvent-free conditions, highlighting the utility of tert-butyldimethylsilyl amine (TBDMS-NH2) as a silylating reagent for phenols, benzyl alcohols, and carboxylic acids, demonstrating efficacy under solvent-free conditions and enabling short reaction times (Duczynski, Fuller, & Stewart, 2016).

Molecular Structure Analysis

The molecular structure of 4'-tert-Butyldimethylsilylmycophenolic Acid derivatives has been characterized through various spectroscopic techniques, including X-ray diffraction. These studies reveal detailed insights into the compound's crystalline structure, showcasing weak intermolecular interactions and providing a basis for understanding its reactivity and stability (Malachowska-Ugarte et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving 4'-tert-Butyldimethylsilylmycophenolic Acid derivatives include cycloaddition reactions that highlight the compound's reactivity. For example, the [4 + 2] cycloaddition of 1-Dimethylamino-3-tert-Butyldimethylsiloxy-1,3-Butadiene with Methyl Acrylate showcases the formation of key intermediates, demonstrating the compound's versatility in synthetic organic chemistry (Kozmin, He, & Rawal, 2003).

Applications De Recherche Scientifique

Transformation in Oxidation Processes

4-tert-butylphenol, closely related to 4'-tert-Butyldimethylsilylmycophenolic Acid, has been studied for its transformation in ferrate (VI) oxidation processes. This research is significant in understanding the removal and transformation of phenolic compounds in water treatment processes. The study highlights the reaction kinetics and the influence of various environmental factors on the transformation efficiency (Zheng et al., 2020).

Photocatalytic Degradation

Research on Fe-doped TiO2 nanoparticles used for the photocatalytic degradation of 4-tert-butylphenol in water under UV light irradiation provides insights into environmental remediation techniques. This study is crucial for understanding the degradation pathways and efficiency of removing such compounds from water bodies (Makhatova et al., 2019).

Capillary Gas Chromatography Applications

The tert-butyldimethylsilyl derivatives are used in capillary gas chromatography for the determination of certain metabolites in urine. This is significant for medical diagnostics and pharmacokinetic studies, highlighting the practical application of these derivatives in clinical chemistry (Muskiet et al., 1981).

Bio-Based Functional Styrene Monomers

The tert-butyldimethylsilyl group is used in the synthesis of bio-based functional styrene monomers, derived from naturally occurring compounds. This research is important for the development of bio-based polymers with potential applications in various industries (Takeshima et al., 2017).

Hydrogenation in Supercritical Carbon Dioxide

Research on the hydrogenation of tert-butylphenols over charcoal-supported rhodium catalyst in supercritical carbon dioxide solvent provides insights into the chemical synthesis processes under environmentally benign conditions (Hiyoshi et al., 2007).

Determination of Endocrine Disruptors

The tert-butyldimethylsilyl derivatives are utilized in the gas chromatographic determination of endocrine disruptors in water. This study is crucial for environmental monitoring and assessing the impact of these compounds on human health (Mol et al., 2000).

Propriétés

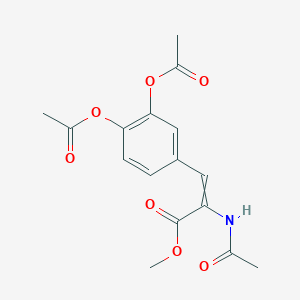

IUPAC Name |

6-[4-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6Si/c1-14(10-12-18(24)25)9-11-16-20(27-6)15(2)17-13-28-22(26)19(17)21(16)29-30(7,8)23(3,4)5/h9H,10-13H2,1-8H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTFSZLFEGAGIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301103573 |

Source

|

| Record name | 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

CAS RN |

1076199-63-7 |

Source

|

| Record name | 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)